2-Hexenoic acid, 2-(acetylamino)-5-(2,3-difluorophenyl)-6-nitro-, (2Z,5S)-

asymmetric synthesis organocatalysis enantiomeric excess

2-Hexenoic acid, 2-(acetylamino)-5-(2,3-difluorophenyl)-6-nitro-, (2Z,5S)- is a chiral nitro-enamide intermediate specifically designed for the asymmetric synthesis of telcagepant, a calcitonin gene-related peptide (CGRP) receptor antagonist developed for migraine treatment. This compound, bearing a (2Z,5S) configuration, serves as the pivotal enamide F in the industrial-scale synthetic route, enabling a highly stereoselective Doebner–Knoevenagel condensation that constructs the caprolactam core with the requisite C3 (R) and C6 (S) stereochemistry.

Molecular Formula C14H14F2N2O5
Molecular Weight 328.27 g/mol
Cat. No. B14174193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hexenoic acid, 2-(acetylamino)-5-(2,3-difluorophenyl)-6-nitro-, (2Z,5S)-
Molecular FormulaC14H14F2N2O5
Molecular Weight328.27 g/mol
Structural Identifiers
SMILESCC(=O)NC(=CCC(C[N+](=O)[O-])C1=C(C(=CC=C1)F)F)C(=O)O
InChIInChI=1S/C14H14F2N2O5/c1-8(19)17-12(14(20)21)6-5-9(7-18(22)23)10-3-2-4-11(15)13(10)16/h2-4,6,9H,5,7H2,1H3,(H,17,19)(H,20,21)/b12-6-/t9-/m1/s1
InChIKeyHPQQKVWZRJTCCJ-DKBJHAQFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hexenoic acid, 2-(acetylamino)-5-(2,3-difluorophenyl)-6-nitro-, (2Z,5S)-: A Critical Chiral Intermediate for CGRP Antagonist Synthesis


2-Hexenoic acid, 2-(acetylamino)-5-(2,3-difluorophenyl)-6-nitro-, (2Z,5S)- is a chiral nitro-enamide intermediate specifically designed for the asymmetric synthesis of telcagepant, a calcitonin gene-related peptide (CGRP) receptor antagonist developed for migraine treatment [1]. This compound, bearing a (2Z,5S) configuration, serves as the pivotal enamide F in the industrial-scale synthetic route, enabling a highly stereoselective Doebner–Knoevenagel condensation that constructs the caprolactam core with the requisite C3 (R) and C6 (S) stereochemistry [1]. Its molecular formula is C14H14F2N2O5 (MW 328.27 g/mol), and it is commercially available at purities ≥98% (NLT 98%) .

Why Generic Substitution of 2-Hexenoic acid, 2-(acetylamino)-5-(2,3-difluorophenyl)-6-nitro-, (2Z,5S)- Is Not Viable: Stereochemical and Functional Group Specificity


Procurement of a generic nitro-enamide intermediate or an incorrect stereoisomer for telcagepant synthesis is precluded by the compound's precise stereochemical and functional group requirements. The (2Z) olefin geometry is essential for the subsequent Doebner–Knoevenagel condensation to proceed with high stereoselectivity, while the (5S) configuration directly translates to the requisite C6 (S) stereocenter in the caprolactam ring of telcagepant [1]. Replacement of the 2,3-difluorophenyl moiety with a non-fluorinated or differently fluorinated phenyl group would compromise the CGRP receptor binding affinity of the final drug molecule, as desfluoro impurities must be suppressed to <0.2% during hydrogenation [1]. Furthermore, the N-acetyl protecting group is specifically chosen to balance stability during the Knoevenagel condensation with subsequent deprotection compatibility [1].

Quantitative Differentiation Evidence for 2-Hexenoic acid, 2-(acetylamino)-5-(2,3-difluorophenyl)-6-nitro-, (2Z,5S)- Against Closest Analogs


Enantiomeric Excess of the Key C6 Stereocenter Compared to Alternative Organocatalysts

The (2Z,5S)-configured target compound is derived from nitro aldehyde 12, which is produced via an iminium organocatalytic asymmetric 1,4-addition of nitromethane to cinnamaldehyde 14. Under optimized dual acid cocatalyst conditions (TMS-prolinol 15, pivalic acid, boric acid), the desired C6 stereocenter is established with >95% enantiomeric excess (ee) [1]. In contrast, the unprotected prolinol catalyst 24 exhibited significantly lower reactivity, failing to achieve comparable conversion or enantioselectivity [1]. This high ee is critical for downstream diastereoselective hydrogenation and ensures the final caprolactam intermediate J is isolated with the correct C3 (R) and C6 (S) configuration [1].

asymmetric synthesis organocatalysis enantiomeric excess

Desfluoro Impurity Suppression During Hydrogenation of the Nitro-Enamide Intermediate

The 2,3-difluorophenyl moiety in the target compound is essential for the biological activity of telcagepant. During the hydrogenation of the nitro-enamide intermediate F (the target compound), a known side reaction is hydrodefluorination, generating desfluoro impurities that are difficult to remove downstream. By employing LiCl as an additive during hydrogenation, the formation of desfluoro impurities was suppressed to <0.2% [1]. Without this protocol, desfluoro impurity levels would be significantly higher, compromising the purity and efficacy of the final API. This suppression is specific to the 2,3-difluorophenyl substitution pattern; non-fluorinated or mono-fluorinated analogs would not face this impurity challenge and would fail to deliver the requisite CGRP receptor binding affinity [1].

process chemistry impurity control hydrogenation

Overall Process Yield and Number of Isolated Intermediates Compared to Earlier Syntheses

The asymmetric synthesis route employing the target compound as the key enamide F achieved an overall yield of up to 27% while isolating only three crystalline intermediates (F, J, K) [1]. Earlier synthetic approaches to telcagepant required more intermediate isolations and delivered lower overall yields upon scale-up (described as 'not satisfactory upon scale-up') [1]. The reduction in the number of isolations from >5 to only 3 intermediates, combined with the improved yield, represents a significant advance in manufacturing efficiency [1]. The target compound (intermediate F, as its tributylamine salt 34b) is the first of these three isolable intermediates, making its procurement in high purity a prerequisite for achieving the disclosed 27% overall yield [1].

process efficiency green chemistry industrial scalability

Stereochemical Stability of the (2Z)-Enamide Geometry Under Knoevenagel Condensation Conditions

The (2Z) configuration of the enamide double bond in the target compound is critical for the subsequent Doebner–Knoevenagel condensation that forms the caprolactam ring. The amine-catalyzed Knoevenagel condensation proceeds with retention of the (Z)-olefin geometry, delivering enamide F with the desired configuration for downstream diastereoselective hydrogenation [1]. In the alternative Horner–Wadsworth–Emmons (HWE) approach, the product 26 was obtained as a mixture of olefin isomers in 70–80% yield, requiring additional separation and resulting in lower atom economy [1]. The Knoevenagel route using the target compound circumvents this isomer mixture problem entirely, delivering a geometrically pure product suitable for direct use in the next step without chromatographic purification [1].

olefin geometry Doebner–Knoevenagel stereoretention

Validated Application Scenarios for 2-Hexenoic acid, 2-(acetylamino)-5-(2,3-difluorophenyl)-6-nitro-, (2Z,5S)- Based on Quantitative Evidence


Kilogram-Scale Asymmetric Synthesis of Telcagepant (MK-0974) for Clinical Supply

The target compound, as its tributylamine salt 34b, is the first of only three isolable crystalline intermediates in the industrial-scale synthesis of telcagepant. Starting from 200 g of aldehyde 14, the organocatalytic asymmetric nitromethane addition delivers nitro aldehyde 12 in 73% assay yield and >95% ee, which is then directly converted to the target enamide F via a stereoretentive Knoevenagel condensation [1]. This process has been demonstrated reproducibly in a pilot plant setting, making procurement of the target compound in high purity (≥98%) essential for manufacturers aiming to replicate the disclosed 27% overall yield [1].

CGRP Receptor Antagonist Medicinal Chemistry and Structure–Activity Relationship (SAR) Studies

The target compound serves as a versatile late-stage intermediate for the synthesis of telcagepant analogs. The presence of the 2,3-difluorophenyl moiety is critical for CGRP receptor binding affinity; the established hydrogenation protocol with LiCl suppresses desfluoro impurities to <0.2%, ensuring that SAR conclusions are not confounded by impurity-driven artifacts [1]. Researchers synthesizing novel CGRP antagonists can leverage this intermediate to explore modifications at the N-acetyl or nitro positions while retaining the validated difluorophenyl pharmacophore [1].

Process Chemistry Development for Iminium Organocatalysis at Scale

The target compound's synthesis represents the first industrial-scale application of iminium organocatalysis. The dual acid cocatalyst system (pivalic acid/boric acid) identified for this transformation provides a benchmark for process chemists developing similar enantioselective conjugate additions. Procurement of this intermediate enables direct comparison of alternative catalyst systems against the published >95% ee benchmark, facilitating the development of next-generation organocatalytic processes [1].

Reference Standard for Desfluoro Impurity Method Development and Validation

Given that the target compound contains the 2,3-difluorophenyl moiety that is prone to hydrodefluorination during hydrogenation, it serves as an ideal starting material for generating and characterizing desfluoro impurity reference standards. The established specification of <0.2% desfluoro impurity provides a quantitative target for analytical method validation, making the compound valuable for quality control laboratories supporting telcagepant API manufacturing [1].

Quote Request

Request a Quote for 2-Hexenoic acid, 2-(acetylamino)-5-(2,3-difluorophenyl)-6-nitro-, (2Z,5S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.